(3S)-(-)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride
Overview
Description
(3S)-(-)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a trifluoroacetamido group attached to a pyrrolidine ring, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-(-)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride typically involves the reaction of (S)-pyrrolidine-3-carboxylic acid with trifluoroacetic anhydride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting trifluoroacetamido derivative is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of flow chemistry allows for better control over reaction parameters, leading to a more efficient and scalable process.
Chemical Reactions Analysis
Types of Reactions
(3S)-(-)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the trifluoroacetamido group to an amine.
Substitution: The trifluoroacetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3S)-(-)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (3S)-(-)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamido group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. This interaction can lead to changes in the biochemical pathways, resulting in the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
- (3S)-3-(Acetamido)pyrrolidine Hydrochloride
- (3S)-3-(Benzamido)pyrrolidine Hydrochloride
- (3S)-3-(Methanesulfonamido)pyrrolidine Hydrochloride
Uniqueness
(3S)-(-)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride is unique due to the presence of the trifluoroacetamido group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of fluorinated pharmaceuticals and other bioactive compounds, where the trifluoromethyl group can enhance metabolic stability and bioavailability.
Properties
IUPAC Name |
2,2,2-trifluoro-N-[(3S)-pyrrolidin-3-yl]acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3N2O.ClH/c7-6(8,9)5(12)11-4-1-2-10-3-4;/h4,10H,1-3H2,(H,11,12);1H/t4-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZSIQCZAFAEDH-WCCKRBBISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC(=O)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1NC(=O)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50655165 | |
Record name | 2,2,2-Trifluoro-N-[(3S)-pyrrolidin-3-yl]acetamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50655165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132883-43-3 | |
Record name | 2,2,2-Trifluoro-N-[(3S)-pyrrolidin-3-yl]acetamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50655165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 132883-43-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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